molecular formula C28H29ClN6OS B11670077 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11670077
M. Wt: 533.1 g/mol
InChI Key: ZIOOSJOEPXKZBI-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate precursors.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Hydrazide Formation: The final step involves the condensation of the triazole derivative with an appropriate hydrazide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions may target the triazole ring or the hydrazide moiety.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are often studied for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Cancer Research:

Industry

    Agriculture: Use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The aromatic groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Hydrazide Derivatives: Compounds with similar hydrazide moieties.

    Aromatic Sulfanyl Compounds: Compounds with similar sulfanyl groups attached to aromatic rings.

Uniqueness

The unique combination of the triazole ring, sulfanyl group, and hydrazide moiety in 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H29ClN6OS

Molecular Weight

533.1 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C28H29ClN6OS/c1-4-34(5-2)24-16-8-21(9-17-24)18-30-31-26(36)19-37-28-33-32-27(22-10-12-23(29)13-11-22)35(28)25-14-6-20(3)7-15-25/h6-18H,4-5,19H2,1-3H3,(H,31,36)/b30-18+

InChI Key

ZIOOSJOEPXKZBI-UXHLAJHPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.